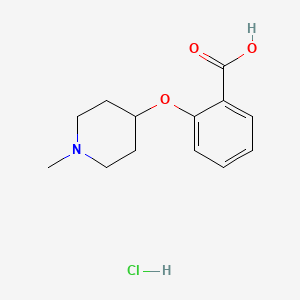

2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

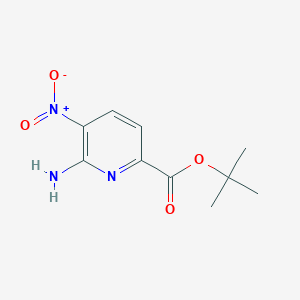

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride can be represented by the SMILES notation: O=C(O)C1=CC=CC=C1OC2CCN©CC2.[H]Cl .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

New N-Heterocyclic Compounds as Corrosion Inhibitors : Research indicates that benzimidazole derivatives based on hydroxyquinoline, including compounds with benzoic acid functionalities, have been synthesized and characterized for their corrosion inhibition capabilities on steel surfaces in acidic solutions. The study demonstrates the potential of these compounds as highly efficient corrosion inhibitors, achieving up to 97.7% inhibition efficiency. Such findings may suggest the utility of structurally related compounds, including "2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl", in corrosion protection applications (Rbaa et al., 2020).

Organic Synthesis and Catalysis

Efficient Alcohol Oxidation System : A study presented an efficient catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, demonstrating the potential for similar compounds in facilitating organic reactions. This research could imply that "this compound" may find applications in catalysis or as an intermediate in organic synthesis processes (Li & Zhang, 2009).

Fluorescence Probes for Reactive Oxygen Species

Development of Novel Fluorescence Probes : Compounds have been developed to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical and peroxidase intermediates. Given the structural specificity required for these probes, research into similar compounds like "this compound" might explore their potential as fluorescence probes in biological and chemical applications (Setsukinai et al., 2003).

Inhibitors Against Corrosion of Mild Steel

Synthesis of New Inhibitors for Corrosion Protection : Theoretical and experimental studies on the synthesis of compounds, including those with benzoic acid moieties, for the protection of mild steel in acidic media highlight the role of such compounds as corrosion inhibitors. This research underscores the potential application areas for structurally related compounds in material science and engineering (Arrousse et al., 2021).

Carboxylesterase Isozymes Activity

Substrate Specificity and Enzyme Activity : Studies on carboxylesterase isozymes in human liver and intestine suggest the importance of substrate structure in enzyme activity. Research on compounds with specific functional groups, like "this compound", could contribute to understanding their interactions with biological molecules and enzymes (Imai et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWNIAAADXPKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=CC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2733739.png)

![5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2733740.png)

![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2733744.png)

![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)

![1,3,2-Dioxaborolane, 2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2733753.png)

![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)